PDE5 Inhibitory Potency – PDE5-IN-9 vs. Reference PDE5 Inhibitors (Sildenafil, Vardenafil, Tadalafil, Avanafil)
PDE5-IN-9 inhibits PDE5 with an IC₅₀ of 11.2 μM [1]. In contrast, the clinically approved PDE5 inhibitors sildenafil, tadalafil, vardenafil, and avanafil exhibit PDE5 IC₅₀ values of 1.6 nM, 4.0 nM, 0.1 nM, and 5.2 nM, respectively [2]. The approximately 7,000-fold potency gap between PDE5-IN-9 and sildenafil defines PDE5-IN-9 as a low-potency PDE5 inhibitor suitable for specific research applications where high-potency inhibition is undesirable.
| Evidence Dimension | PDE5 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 11.2 μM (PDE5-IN-9, also named Compound 59) |
| Comparator Or Baseline | Sildenafil: IC₅₀ = 1.6 nM; Vardenafil: IC₅₀ = 0.1 nM; Tadalafil: IC₅₀ = 4.0 nM; Avanafil: IC₅₀ = 5.2 nM |
| Quantified Difference | PDE5-IN-9 is approximately 7,000-fold less potent than sildenafil (11,200 nM vs. 1.6 nM); approximately 112,000-fold less potent than vardenafil; approximately 2,800-fold less potent than tadalafil; approximately 2,154-fold less potent than avanafil. |
| Conditions | PDE5-IN-9: Pharmacophore and molecular docking study (Paliwal et al., 2015); Comparators: PDE5 enzymatic inhibition assays (PMC Table 3, 2014) |
Why This Matters
The uniquely low potency of PDE5-IN-9 relative to clinical PDE5 inhibitors makes it a distinctive tool for concentration-response studies, assay calibration, or as a low-activity control compound in PDE5 drug discovery programs where nanomolar-potency inhibitors are the norm.
- [1] Paliwal, S. et al. Pharmacophore and molecular docking based identification of novel structurally diverse PDE-5 inhibitors. Med. Chem. Res. 2015, 24, 576–587. View Source
- [2] Table 3. Mean IC₅₀ for PDE5 (nM): avanafil (5.2), sildenafil (1.6), vardenafil (0.1), tadalafil (4.0). PMC, 2014. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4145363/table/T3/ View Source
